Sofnobrutinib - 1646608-10-7

Sofnobrutinib

Catalog Number: EVT-10928733
CAS Number: 1646608-10-7
Molecular Formula: C26H23FN8O2
Molecular Weight: 498.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of sofnobrutinib involves the creation of amino-triazine and pyrimidine analogs that exhibit selective inhibition of Bruton's tyrosine kinase. The synthetic process typically includes:

  • Designing Novel Compounds: Utilizing structure-activity relationship studies to optimize the chemical structure for enhanced selectivity and potency.
  • Chemical Reactions: Employing reactions such as nucleophilic substitutions and cyclization to construct the core structure of the inhibitors.
  • Purification Techniques: Using chromatographic methods to isolate pure compounds for biological testing.

The synthesis pathway is detailed in studies focused on creating highly selective non-covalent BTK inhibitors, which have demonstrated promising results in pharmacological assays .

Molecular Structure Analysis

Sofnobrutinib's molecular structure is characterized by its unique arrangement that allows for selective binding to the inactive form of Bruton's tyrosine kinase. Key structural features include:

  • Core Structure: The compound contains a central triazine or pyrimidine ring that is essential for its inhibitory activity.
  • Functional Groups: Various substituents on the ring enhance binding affinity and selectivity towards BTK.

Data regarding its molecular weight, melting point, and solubility characteristics are critical for understanding its pharmacokinetic properties. These details are often derived from experimental studies conducted during the drug development process .

Chemical Reactions Analysis

Sofnobrutinib undergoes various chemical reactions during its synthesis and mechanism of action:

  • Binding Mechanism: The compound binds non-covalently to Bruton's tyrosine kinase, inhibiting its activity without forming irreversible bonds. This mechanism allows it to maintain a favorable safety profile compared to covalent inhibitors.
  • Inhibition Studies: In vitro assays demonstrate that sofnobrutinib effectively inhibits BTK activity, leading to reduced downstream signaling pathways associated with inflammation.

Technical details regarding these reactions are crucial for understanding how sofnobrutinib modulates immune responses at the cellular level .

Mechanism of Action

Sofnobrutinib exerts its therapeutic effects by selectively inhibiting Bruton's tyrosine kinase, which is pivotal in B cell receptor signaling. The mechanism involves:

  1. Inhibition of BTK Activity: By binding to the inactive form of BTK, sofnobrutinib prevents the phosphorylation of downstream signaling molecules.
  2. Reduction of Cytokine Production: This inhibition leads to decreased production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby mitigating inflammatory responses associated with autoimmune diseases.

Pharmacodynamic studies indicate that doses as low as 100 mg can achieve significant inhibition of B cell activation markers, highlighting its potential efficacy in clinical settings .

Physical and Chemical Properties Analysis

The physical and chemical properties of sofnobrutinib play a crucial role in its pharmacological profile:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents; specific solubility data are essential for formulation development.
  • Stability: Stability under physiological conditions influences dosing regimens and shelf-life.

These properties are analyzed through various techniques such as high-performance liquid chromatography and mass spectrometry during the drug development process .

Applications

Sofnobrutinib shows promise for multiple scientific applications, particularly in treating:

  • Autoimmune Diseases: Its ability to inhibit B cell activation makes it a candidate for conditions like rheumatoid arthritis and systemic lupus erythematosus.
  • Allergic Disorders: By modulating mast cell function, it may help manage allergic responses.

Research continues to explore additional therapeutic indications based on its mechanism of action and safety profile observed in clinical trials .

Molecular Design & Rationale for Sofnobrutinib Development

Structural Optimization of Aminotriazine Scaffolds

Sofnobrutinib (AS-0871) was engineered through systematic optimization of an aminotriazine core scaffold, a chemotype selected for its balanced physicochemical properties and kinase-binding versatility. The aminotriazine moiety enables critical hydrogen-bonding interactions with the hinge region of Bruton’s tyrosine kinase (residues Glu475 and Met477), mimicking ATP binding while avoiding the cysteine-directed reactivity of covalent inhibitors. Key modifications included:

  • Peripheral Substituents: Introduction of a phenoxyphenyl group at the C3 position enhanced hydrophobic filling of the BTK selectivity pocket, improving binding affinity. This moiety projects into a hydrophobic region near Leu408 and Tyr476, increasing van der Waals contacts [2] [7].
  • Linker Optimization: A piperidine linker was incorporated between the aminotriazine core and an acrylamide group. Crucially, this acrylamide was deprotonated to eliminate electrophilicity, ensuring non-covalent binding—unlike first-generation BTK inhibitors like ibrutinib [6].
  • Solubility Enhancements: Addition of polar sulfone groups improved aqueous solubility and pharmacokinetic profiles without compromising target engagement [2].

Table 1: Structural Modifications and Their Impact on Sofnobrutinib Properties

Region ModifiedChemical ChangeFunctional Impact
Core scaffoldAminotriazineBase for H-bonding with hinge residues (Glu475, Met477)
C3 position4-PhenoxyphenylHydrophobic occupancy of selectivity pocket (Leu408, Tyr476)
LinkerPiperidine-acrylamide (non-electrophilic)Reversible binding; reduced off-target reactivity
Solubility moietySulfone groupEnhanced solubility and oral bioavailability

This optimization yielded a compound with sub-nanomolar BTK affinity (IC₅₀ = 0.5–2 nM) and >100-fold selectivity over kinases outside the Tec family [2] [7].

Selectivity Profiling Against Tec Kinase Family Isoforms

Sofnobrutinib exhibits exceptional selectivity within the Tec kinase family (BTK, ITK, TEC, BMX, TXK), which share >75% homology in their kinase domains. Profiling revealed:

  • BTK vs. ITK/TEC Inhibition: Sofnobrutinib’s IC₅₀ for BTK is 0.5 nM, compared to 187 nM for ITK and 325 nM for TEC. This >300-fold selectivity arises from steric exclusion: a valine gatekeeper (Val416) in BTK accommodates the phenoxyphenyl group, whereas bulkier residues in ITK (Ile420) hinder binding [5] [8].
  • Isoform-Specific Interactions: Unlike covalent BTK inhibitors, sofnobrutinib preferentially binds the inactive conformation of BTK (DFG-out state), leveraging a unique hydrogen bond with Arg544. Tec family kinases lacking this conserved arginine (e.g., BMX) show reduced susceptibility [3] [8].
  • Epithelial BTK Isoforms: Sofnobrutinib’s efficacy extends beyond hematological contexts. It inhibits oncogenic BTK-C (expressed in breast/prostate cancers) with similar potency to canonical BTK-A. BTK-C’s N-terminal 34-amino acid extension does not impede inhibitor access to the ATP pocket [8].

Table 2: Selectivity Profile of Sofnobrutinib Across Tec Kinases

KinaseIC₅₀ (nM)Key Structural Determinant
BTK0.5Val416 gatekeeper; Arg544 H-bond
ITK187Ile420 gatekeeper steric clash
TEC325Phe426 gatekeeper; no Arg544 equivalent
BMX>500Leu417 gatekeeper; altered DFG motif
TXK>500Trp408 gatekeeper; divergent ATP pocket

Non-Covalent Binding Kinetics to BTK Conformational States

Sofnobrutinib’s therapeutic advantage lies in its reversible, non-covalent engagement with BTK, enabling sustained target coverage without irreversible off-target effects:

  • Conformational State Preference: Sofnobrutinib binds both active (phosphorylated) and inactive BTK, but exhibits 5-fold higher affinity for the inactive state (Kd = 0.8 nM vs. 4.1 nM). This is mediated by enhanced shape complementarity with the DFG-out conformation, where a hydrophobic cleft accommodates the phenoxyphenyl group [3] [6].
  • Binding Kinetics: Surface plasmon resonance (SPR) assays reveal rapid association (kon = 1.2 × 10⁶ M⁻¹s⁻¹) and moderate dissociation (koff = 9.6 × 10⁻⁴ s⁻¹), yielding a residence time of ~17 minutes. This allows continuous BTK suppression despite plasma half-life (t½) of 3.7–9.0 hours [3] [4].
  • Pharmacodynamic Correlates: In human whole blood, single sofnobrutinib doses (100–900 mg) achieve >90% suppression of basophil activation (IC₅₀ = 54–57 ng/mL) and B-cell CD69 expression (IC₅₀ = 187 ng/mL). Multiple dosing (300 mg twice daily) sustains >90% BTK occupancy over 24 hours, confirming kinetic advantages over covalent inhibitors in inflammatory contexts [3] [4].

Table 3: Binding Kinetics and Pharmacodynamic Parameters

ParameterValueMethodBiological Implication
Kd (inactive BTK)0.8 nMSPRHigh affinity for therapeutically relevant conformation
Residence time17 minSPR (koff/kon)Prolonged target engagement post-dosing
Basophil activation IC₅₀54.06 ng/mL (SAD); 57.01 ng/mL (MAD)Ex vivo whole blood assayFunctional inhibition of FcεRI signaling
B-cell activation IC₅₀187.21 ng/mLAnti-IgD-induced CD69 expressionSuppression of BCR-dependent responses

The design strategically avoids cysteine reactivity (unlike ibrutinib), mitigating off-target effects on EGFR, HER2, and ITK—kinases implicated in bleeding and atrial fibrillation risks [6] [7]. Sofnobrutinib’s optimized aminotriazine scaffold, isoform selectivity, and kinetic properties collectively enable precise, sustained BTK inhibition in autoimmune and allergic diseases.

Properties

CAS Number

1646608-10-7

Product Name

Sofnobrutinib

IUPAC Name

2-[3-[4-amino-6-[(1-methylpyrazol-4-yl)amino]-1,3,5-triazin-2-yl]-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1-one

Molecular Formula

C26H23FN8O2

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C26H23FN8O2/c1-34-12-17(11-29-34)30-26-32-23(31-25(28)33-26)18-3-2-4-21(19(18)13-36)35-8-7-15-9-16(14-5-6-14)10-20(27)22(15)24(35)37/h2-4,7-12,14,36H,5-6,13H2,1H3,(H3,28,30,31,32,33)

InChI Key

RQYDQAPLARKISN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=NC(=NC(=N2)N)C3=C(C(=CC=C3)N4C=CC5=CC(=CC(=C5C4=O)F)C6CC6)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.